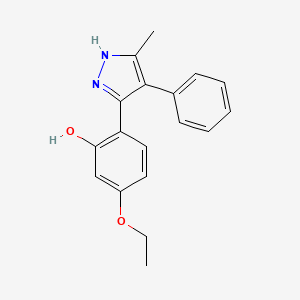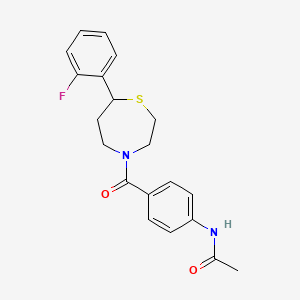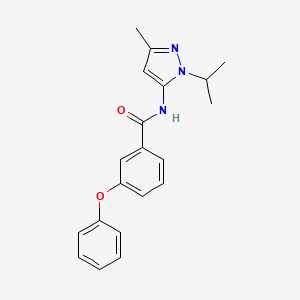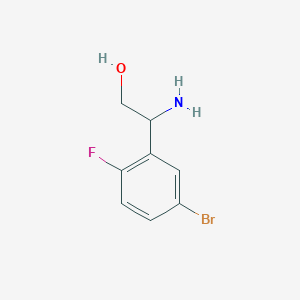![molecular formula C15H13N5O3S2 B2878322 1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173563-58-0](/img/structure/B2878322.png)
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazole ring, a sulfamoyl group, and a prop-2-yn-1-yl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Cu (I) catalyzed [3+2] dipolar cycloaddition . The process might initiate with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which could be accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dihydrobenzimidazol-2-one moiety is essentially planar, with the prop-2-yn-1-yl substituent rotated well out of this plane .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, triazoles can participate in reactions such as [3+2] dipolar cycloadditions .Aplicaciones Científicas De Investigación
Chemical Properties and Reactivity
The compound's structure suggests potential reactivity and interactions with various agents. For instance, studies on similar compounds, such as 1,4-diazaphenothiazine derivatives, have shown that they can undergo oxidation and substitution reactions, indicating a potential for diverse chemical transformations and applications in synthetic chemistry (Carter & Chesseman, 1977).
Antibacterial Applications
Compounds with similar structures, including pyrazole-carboxamide derivatives, have shown promising antibacterial activity. For example, certain derivatives have displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential for the compound to be developed as an antibacterial agent.
Antiproliferative and Anticancer Potential
Similar pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing cell-selective effects and promising antitumor activity (Mert et al., 2014). This indicates a potential application in cancer research and therapy.
Antifungal Applications
Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant antifungal activities against various phytopathogenic fungi, suggesting that compounds with similar structures could be explored for antifungal applications (Du et al., 2015).
Synthesis and Characterization
The synthesis, characterization, and evaluation of related pyrazole and thienopyrimidine derivatives have been extensively studied, providing a framework for the synthesis and potential applications of similar compounds (Aly, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-3-7-20-12-5-4-10(25(16,22)23)9-13(12)24-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3,(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWCFMMHZENIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)
![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)

![2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2878243.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)




![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)
![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)